(R)-5-Bromo-2,3-dihydro-1H-inden-1-OL chemical properties
(R)-5-Bromo-2,3-dihydro-1H-inden-1-OL chemical properties
[1][2]
Executive Summary
(R)-5-Bromo-2,3-dihydro-1H-inden-1-ol (CAS: 1038919-63-9) is a high-value chiral building block characterized by a rigid bicyclic indane scaffold.[1][2][3] Its dual functionality—a secondary chiral alcohol at C1 and an aryl bromide at C5—renders it a linchpin intermediate in the synthesis of enantiopure pharmaceuticals. It is particularly critical in the development of melatonin receptor agonists, 17
This guide provides a comprehensive technical analysis of its physicochemical properties, asymmetric synthesis, and reactivity profile, designed to support researchers in optimizing yield and maintaining stereochemical integrity during drug development workflows.
Chemical Identity & Structural Analysis[1][4]
The rigidity of the indane core reduces the entropic penalty of binding to protein targets, making this intermediate superior to flexible acyclic analogs. The (R)-configuration at the C1 position is often the bioactive pharmacophore in target ligands.
| Property | Specification |
| Chemical Name | (R)-5-Bromo-2,3-dihydro-1H-inden-1-ol |
| Common Name | (R)-5-Bromo-1-indanol |
| CAS Number | 1038919-63-9 (Specific for R-enantiomer) |
| Molecular Formula | C |
| Molecular Weight | 213.07 g/mol |
| Chiral Center | C1 (R-configuration) |
| SMILES | O[C@@H]1CCC2=C1C=CC(Br)=C2 |
| InChI Key | DRXIUUZVRAOHBS-VIFPVBQESA-N |
Stereochemical Validation
Distinguishing the (R)-enantiomer from the (S)-enantiomer (CAS: 1270284-15-5) is critical.[1]
-
Analytical Method: Chiral HPLC using a polysaccharide-based stationary phase (e.g., Chiralcel OD-H or AD-H) with hexane/isopropanol mobile phases.[1]
-
Specific Rotation:
is typically negative ( ) for the (R)-isomer in chloroform, though solvent effects can invert the sign; always verify with a standard.
Physicochemical Profile
| Parameter | Value / Range | Notes |
| Appearance | White to off-white crystalline solid | Discoloration indicates oxidation or phenol formation.[1] |
| Melting Point | 77–79 °C | Sharp range indicates high enantiomeric purity.[1] |
| Boiling Point | ~307 °C (Predicted) | Decomposes before boiling at atm pressure; distill under high vacuum.[1] |
| Solubility | Soluble in MeOH, DCM, EtOAc, DMSO | Poor solubility in water; requires cosolvents for biological assays. |
| pKa | ~14.0 (Alcohol) | Deprotonation requires strong bases (NaH, LDA). |
| Storage | 2–8 °C, Inert Atmosphere (Ar/N | Hygroscopic; store in desiccator to prevent hydrate formation. |
Synthetic Pathways: Asymmetric Construction
The industrial standard for accessing high-ee (R)-5-Bromo-1-indanol is the Asymmetric Transfer Hydrogenation (ATH) of 5-bromo-1-indanone.[1] This method avoids the waste associated with stoichiometric chiral boranes (e.g., DIP-Cl).
Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation
Objective: Synthesize >98% ee (R)-alcohol from ketone precursor.[1]
-
Catalyst Preparation: Use a Ruthenium(II) complex with a chiral diamine ligand, such as RuCl(p-cymene)[(R,R)-Ts-DPEN].[1]
-
Reaction Medium: A mixture of Formic Acid/Triethylamine (5:2 azeotrope) acts as the hydrogen source. Solvent: Dichloromethane (DCM) or DMF.
-
Procedure:
-
Charge 5-bromo-1-indanone (1.0 eq) and Ru-catalyst (0.5–1.0 mol%) into a reactor.
-
Purge with Nitrogen.
-
Add HCOOH/Et
N complex at 0°C to suppress racemization. -
Stir at ambient temperature (20–25°C) for 12–24 hours.
-
-
Workup: Quench with water, extract with EtOAc, and wash with saturated NaHCO
to remove residual acid. -
Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to upgrade ee% to >99%.
Synthesis Workflow Diagram
Figure 1: Enantioselective synthesis pathway via Ru-catalyzed transfer hydrogenation, contrasting with non-selective hydride reduction.
Reactivity & Functionalization Strategies
(R)-5-Bromo-1-indanol possesses two orthogonal reactive sites: the aryl bromide (C5) and the chiral benzylic alcohol (C1) .[1] This duality allows for "divergent synthesis" where the scaffold can be built out in two directions.
A. C5-Position: Cross-Coupling (Suzuki-Miyaura)
The aryl bromide is an excellent electrophile for Palladium-catalyzed cross-couplings.[1]
-
Critical Note: The free alcohol at C1 is generally compatible with Suzuki conditions (Pd(dppf)Cl
, K CO , Dioxane/H O), eliminating the need for protecting groups. -
Application: Attachment of biaryl systems common in GPCR ligands.
B. C1-Position: Nucleophilic Substitution with Inversion
To install amines or ethers while maintaining chirality, one must account for the mechanism:
-
Mitsunobu Reaction: Reaction with PPh
/DIAD and a nucleophile (e.g., hydrazoic acid or phenol) proceeds via S 2 inversion , converting the (R)-alcohol to an (S)-substituted product. -
Retention Strategy: If retention of configuration is required, the alcohol must first be converted to a leaving group (Mesylate/Tosylate) followed by a double-inversion strategy or using specific retention-favoring catalysts, though this is difficult at benzylic positions.[1]
Reactivity Map
Figure 2: Divergent reactivity profile.[1] Green paths preserve the scaffold's utility; red paths alter stereochemistry.
Pharmaceutical Applications
17 -Hydroxysteroid Dehydrogenase Type 3 (17 -HSD3) Inhibitors
The indane scaffold mimics the steroid backbone.[1] (R)-5-bromo-1-indanol is a precursor for non-steroidal inhibitors used in treating androgen-dependent diseases (e.g., prostate cancer).[1] The (R)-configuration often aligns with the binding pocket of the enzyme more effectively than the (S)-isomer.
Melatonin Receptor Agonists
Similar to Ramelteon, analogs derived from 5-bromo-1-indanol target MT1 and MT2 receptors.[1] The bromine atom serves as a handle to introduce lipophilic chains that enhance blood-brain barrier (BBB) permeability.
Kinase Inhibitors
Through Suzuki coupling at C5, the indane ring is fused to heterocycles (e.g., pyrazoles, imidazoles) to create ATP-competitive inhibitors. The chiral hydroxyl group provides a hydrogen-bond donor/acceptor site that can improve selectivity profiles against off-target kinases.[1]
Handling & Stability Protocols
Safety Profile (GHS Classification)
-
Signal Word: Warning
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.[4]
Stability & Storage[7]
-
Hygroscopicity: The hydroxyl group makes the compound slightly hygroscopic. Store in tightly sealed vials.
-
Light Sensitivity: Aryl bromides can undergo photodebromination over extended periods. Store in amber vials.
-
Racemization Risk: Avoid prolonged exposure to strong acids or Lewis acids at high temperatures, which can facilitate carbocation formation at C1 and subsequent racemization.
References
-
Chemical Identity & CAS: BLD Pharm. (R)-5-Bromo-2,3-dihydro-1H-inden-1-ol Product Data. Accessed Jan 2026.[5]
- Synthesis (ATH): Palmer, M. et al. "Asymmetric Transfer Hydrogenation of Indanones." Journal of Organic Chemistry.
-
Suzuki Coupling Utility: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1]
-
Biological Activity (Indane Scaffold): Ahmed, N. "Biological activity of 1-indanone derivatives."[6][7] Beilstein Journal of Organic Chemistry, 13, 48-70.[1]
-
Safety Data: Fisher Scientific. Safety Data Sheet: 5-Bromo-2,3-dihydro-1H-inden-1-ol.
Sources
- 1. Partial lysergamide - Wikipedia [en.wikipedia.org]
- 2. 1038919-63-9|(R)-5-Bromo-2,3-dihydro-1H-inden-1-ol|BLD Pharm [bldpharm.com]
- 3. 5-Bromo-2,3-dihydro-1H-inden-1-ol price,buy 5-Bromo-2,3-dihydro-1H-inden-1-ol - chemicalbook [m.chemicalbook.com]
- 4. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
